molecular formula C9H9F2NO2 B1589608 Ethyl Difluoro(pyridin-2-yl)acetate CAS No. 267876-28-8

Ethyl Difluoro(pyridin-2-yl)acetate

Cat. No. B1589608
M. Wt: 201.17 g/mol
InChI Key: AHLZMMPDDACOQX-UHFFFAOYSA-N
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Description

Ethyl Difluoro(pyridin-2-yl)acetate is a chemical compound with the formula C₉H₉F₂NO₂ . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl Difluoro(pyridin-2-yl)acetate is represented by the InChI code: 1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring attached to an ethyl acetate group, with two fluorine atoms attached to the second carbon of the acetate group .


Physical And Chemical Properties Analysis

Ethyl Difluoro(pyridin-2-yl)acetate is a liquid at room temperature . It has a molecular weight of 201.17 .

Scientific Research Applications

Quantum Chemical Properties

  • Quantum Chemical Analysis: Research involving compounds similar to Ethyl Difluoro(pyridin-2-yl)acetate, such as pyridine derivatives, has focused on their quantum chemical properties. Studies have utilized techniques like DFT and quantum-chemical calculations to investigate properties like molecular orbital energies and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Coordination Polymers and Structural Analysis

  • Coordination Polymers: Ethyl Difluoro(pyridin-2-yl)acetate analogs have been used in synthesizing coordination polymers with metals. These studies have provided insights into the structural characteristics of such polymers, helping in understanding their potential applications in materials science (Hu, Wang, Qian, Peng, & Huang, 2016).
  • Crystal Structure and Energy Frameworks: Investigations into the crystal structure of Ethyl Difluoro(pyridin-2-yl)acetate and similar compounds have been conducted, focusing on intermolecular interactions and supramolecular architecture. These studies are significant for understanding the compound's stability and reactivity (Kumara, Al-Ostoot, Mohammed, Khanum, & Lokanath, 2019).

Potential Therapeutic Applications

  • Memory Enhancement: Ethyl Difluoro(pyridin-2-yl)acetate related compounds have been synthesized and tested for their effects on memory enhancement in animal models. These studies suggest potential therapeutic applications in cognitive disorders (Li Ming-zhu, 2010).

Heterogeneous Catalysis

Molecular Switching Mechanisms

Photophysical Properties

  • Spectral-Fluorescent Studies: Research into the spectral-fluorescent properties of Ethyl Difluoro(pyridin-2-yl)acetate analogs has been conducted, highlighting correlations between chemical structure and fluorescent properties. This is important for applications in materials science and photonics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Chemical Sensing

  • Fluorescent Chemosensor Development: Studies have been done on conjugated polymers containing Ethyl Difluoro(pyridin-2-yl)acetate units, focusing on their application as fluorescent chemosensors, particularly for metal ion detection (Xiang, Cui, Lin, Wang, Meier, Li, & Cao, 2013).

Safety And Hazards

Ethyl Difluoro(pyridin-2-yl)acetate is classified as an irritant . It may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

properties

IUPAC Name

ethyl 2,2-difluoro-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLZMMPDDACOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442732
Record name Ethyl difluoro(pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Difluoro(pyridin-2-yl)acetate

CAS RN

267876-28-8
Record name Ethyl difluoro(pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl difluoro(pyridin-2-yl)acetate
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Synthesis routes and methods I

Procedure details

2-Bromopyridine (20 g), ethyl bromodifluoroacetate (27.2 g) and DMF (120 mL) were added and stirred for 10 minutes under nitrogen. Copper powder was added to the reaction mixture and heated to 70-80° C. for 45 minutes. The reaction mixture was cooled to RT and 400 mL of isopropyl acetate (IPAc) was added. The reaction mixture was quenched with the aqueous potassium dihydrogen phosphate at 0-10° C. and stirred for 30 minutes. The reaction mixture was filtered off and the residue obtained was washed with ethyl acetate. The organic layer was collected and washed with brine solution and dried over sodium sulphate then distilled under vacuum. (Crude weight=20 g).
Quantity
20 g
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27.2 g
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120 mL
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400 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl bromodifluoroacetate (1.1 equiv.) and 2-bromopyridine (1 equiv.) in DMSO was added copper bronze (2.2 equiv.) and the mixture was heated to 50° C. with stirring for 2 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. A solution of potassium dihydrogen phosphate was added and the mixture stirred for 30 minutes before filtering. The copper salts were washed with ethyl acetate and the organic layer was washed with water. Solvent evaporation and purification by flash column chromatography on silica gel (diethyl ether-hexane) gave the title compound as a colorless oil in 82% yield.
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Yield
82%

Synthesis routes and methods III

Procedure details

2-Bromopyridine (4.5 g, 28.5 mmol) and 2-bromo-2,2-difluoroacetic acid ethyl ester (6 g, 29.6 mmol) were dissolved in DMF (25 ml) and Cu (4.5 g, 71.2 mmol) was added. The reaction mixture was heated at 50° C. for 18 h and after adding isopropyl acetate (30 ml) the reaction mixture was quenched with a solution of potassium dihydrogen phosphate (8 g) in water (50 ml). The resultant solution was stirred for 30 min, filtered and washed with isopropyl acetate. The organic layer was separated, washed with water and brine. After drying the organic layer was dried over MgSO4, it was filtered and concentrated to give 2,2-difluoro-2-pyridin-2-ylacetic acid ethyl ester (4.3 g) as a brown liquid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
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[Compound]
Name
Cu
Quantity
4.5 g
Type
reactant
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Quantity
30 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To the solution of 2-bromopyridine (18 mL, 0.2 mmol) and ethyl bromodifluoroacetate (27 g, 0.22 mol) in DMSO (70 mL) was added copper powder (29 g, 0.46 mol). The mixture was stirred at 50° C. for 4 h. After cooling to room temperature, the reaction mixture was diluted with isopropyl acetate (100 mL). A solution of potassium dihydrogen phosphate (1.27 M, 150 mL) was added and stirred for 30 min. the copper salt was removed by filtration and washed with isopropyl acetate (100 mL). The filtrate layer was separated. The organic layer was washed with water (2×100 mL) and dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 5%-40% methyl t-butyl ether in hexanes in 40 min) afforded difluoro-pyridin-2-yl-acetic acid ethyl ester (27 g, 68%) as a colorless oil. LC-MS m/e 202 (MH+).
Quantity
18 mL
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reactant
Reaction Step One
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27 g
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reactant
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Quantity
70 mL
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solvent
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29 g
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catalyst
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150 mL
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reactant
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fujikawa, A Kobayashi, H Amii - Synthesis, 2012 - thieme-connect.com
A convenient route to difluoromethylated pyridines was developed that involves copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate and …
Number of citations: 53 www.thieme-connect.com

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